molecular formula C14H12N4OS B2970234 N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1206993-35-2

N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2970234
CAS No.: 1206993-35-2
M. Wt: 284.34
InChI Key: ZPJCSKDLAKATSO-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a complex organic compound featuring a pyridine ring, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Condensation Reactions: Involving the reaction of pyridine-2-carboxaldehyde with 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid in the presence of a reducing agent.

  • Amide Coupling: Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial-scale production typically involves optimizing reaction conditions to increase yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often involving halogenation followed by nucleophilic attack.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often resulting in the addition of hydrogen atoms.

  • Substitution Products: Halogenated derivatives or compounds with substituted functional groups.

Chemistry:

  • Catalyst: The compound can act as a catalyst in organic synthesis reactions, facilitating various chemical transformations.

  • Building Block: It serves as a building block for the synthesis of more complex molecules in medicinal chemistry.

Biology:

  • Biological Probe: Used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Enzyme Inhibitor:

Medicine:

  • Drug Development: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

  • Therapeutic Agent: Potential therapeutic agent for various medical conditions due to its unique chemical properties.

Industry:

  • Material Science: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The pyridine and thiazole rings interact with various biological targets, such as enzymes or receptors.

  • Pathways Involved: Involvement in pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

  • N-(pyridin-2-ylmethyl)-2-(1H-imidazol-1-yl)thiazole-4-carboxamide

  • N-(pyridin-2-ylmethyl)-2-(1H-indol-1-yl)thiazole-4-carboxamide

  • N-(pyridin-2-ylmethyl)-2-(1H-benzimidazol-1-yl)thiazole-4-carboxamide

Uniqueness:

  • Structural Diversity: The presence of the pyrrole ring distinguishes this compound from others, providing unique chemical and biological properties.

  • Versatility: Its versatility in various reactions and applications sets it apart from similar compounds.

This comprehensive overview highlights the significance of N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-13(16-9-11-5-1-2-6-15-11)12-10-20-14(17-12)18-7-3-4-8-18/h1-8,10H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJCSKDLAKATSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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